T-3364366
Overview
Description
T 3364366 is a potent and reversible inhibitor of fatty acid desaturase 1 (also known as delta-5 desaturase). This enzyme plays a crucial role in the biosynthesis of polyunsaturated fatty acids, which are essential components of cell membranes and precursors to signaling molecules. T 3364366 has shown significant potential in scientific research due to its high selectivity and efficacy .
Mechanism of Action
Target of Action
The primary target of T-3364366 is the delta-5 desaturase (D5D) enzyme . This enzyme plays a crucial role in the biosynthesis of eicosanoids, lipid signaling molecules that are key regulators of inflammation .
Mode of Action
This compound interacts with its target, D5D, by binding to the desaturase domain of the enzyme . It is a reversible, slow-binding inhibitor with a dissociation half-life in excess of 2.0 hours . This long residence time was confirmed in cellular washout assays .
Biochemical Pathways
D5D catalyzes the conversion from dihomo-gamma linoleic acid (DGLA) to arachidonic acid (AA) . DGLA and AA are common precursors of anti- and pro-inflammatory eicosanoids, respectively . By inhibiting D5D, this compound reduces the production of AA and subsequently the pro-inflammatory eicosanoids derived from it .
Result of Action
The inhibition of D5D by this compound leads to a decrease in the production of pro-inflammatory eicosanoids derived from AA . This could potentially alleviate inflammation-related diseases .
Biochemical Analysis
Biochemical Properties
T-3364366 interacts with the enzyme FADS1, which catalyzes the conversion from dihomo-gamma linoleic acid (DGLA) to arachidonic acid (AA) . The compound binds to the desaturase domain of FADS1 . This interaction is reversible and slow-binding, with a dissociation half-life in excess of 2.0 hours .
Cellular Effects
In cellular contexts, this compound has been shown to inhibit the production of arachidonic acid, a common precursor of pro-inflammatory eicosanoids . This suggests that this compound may influence cell signaling pathways related to inflammation. The long residence time of this compound was confirmed in cellular washout assays .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the desaturase domain of FADS1 . This binding inhibits the enzyme’s activity, thereby reducing the production of arachidonic acid .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over multi-hour timescales in laboratory settings . The compound is a slow-binding inhibitor, with a dissociation half-life in excess of 2.0 hours .
Dosage Effects in Animal Models
While specific dosage effects in animal models have not been reported in the literature, the potency of this compound has been demonstrated in both human and rat hepatocyte cell lines .
Metabolic Pathways
This compound is involved in the metabolic pathway of arachidonic acid production, where it inhibits the enzyme FADS1 . This could potentially affect metabolic flux or metabolite levels related to the production of eicosanoids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of T 3364366 involves multiple steps, starting with the preparation of the thienopyrimidinone core. This core is then functionalized with various substituents to achieve the desired chemical structure. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of T 3364366 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. Purification steps such as crystallization and chromatography are employed to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
T 3364366 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
T 3364366 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the mechanisms of fatty acid desaturation and the role of delta-5 desaturase in lipid metabolism
Biology: Employed in cellular studies to investigate the effects of fatty acid desaturation on cell membrane properties and signaling pathways
Medicine: Explored as a potential therapeutic agent for diseases related to inflammation and metabolic disorders due to its ability to modulate the production of pro-inflammatory eicosanoids
Industry: Utilized in the development of bioactive compounds and as a reference standard in quality control processes
Comparison with Similar Compounds
Similar Compounds
T 3364366: Potent and selective inhibitor of delta-5 desaturase with high efficacy and prolonged action
Delta-6 desaturase inhibitors: Less selective and often exhibit off-target effects
Delta-9 desaturase inhibitors: Target different pathways and have distinct biological effects
Uniqueness
T 3364366 stands out due to its high selectivity for delta-5 desaturase, minimal off-target effects, and prolonged action. These properties make it a valuable tool in both basic research and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-[4-oxo-3-[4-(2,2,2-trifluoroethoxy)phenyl]thieno[3,4-d]pyrimidin-2-yl]sulfanylethyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O3S2/c1-11(25)22-6-7-29-17-23-15-9-28-8-14(15)16(26)24(17)12-2-4-13(5-3-12)27-10-18(19,20)21/h2-5,8-9H,6-7,10H2,1H3,(H,22,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRXQXNVDLUWMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCSC1=NC2=CSC=C2C(=O)N1C3=CC=C(C=C3)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does T-3364366 interact with its target, Delta-5 desaturase (D5D), and what are the downstream effects of this interaction?
A1: this compound acts as a reversible, slow-binding inhibitor of D5D. [] This means it binds to the enzyme and blocks its activity without permanently modifying it. The compound exhibits a long residence time on D5D, with a dissociation half-life exceeding 2 hours. [] This prolonged binding was confirmed through cellular washout assays. []
Q2: What is known about the structural features of D5D that are important for this compound binding?
A2: Research suggests that this compound specifically binds to the desaturase domain of D5D. [] This conclusion stems from experiments where domains were swapped between D5D and another desaturase enzyme, D6D. These experiments demonstrated that the presence of the D5D desaturase domain was essential for [(3)H]this compound binding. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.